molecular formula C8H5ClN2O B061468 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 497058-00-1

3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No. B061468
CAS RN: 497058-00-1
M. Wt: 180.59 g/mol
InChI Key: QKIXDULAOFEVAE-UHFFFAOYSA-N
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Description

3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H5ClN2O . It is used in various fields of chemistry due to its unique structure and properties .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine analogues, including 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, has been a topic of interest in recent research . These compounds have been synthesized using various methods, including copper-catalyzed iodine-mediated cyclizations of 2-aminopyridine with arylacetylenes followed by palladium-catalyzed cross-coupling reactions with phosphines .


Molecular Structure Analysis

The molecular structure of 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is characterized by a fused bicyclic 5,6 heterocycle . This structure is recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde can undergo various chemical reactions. For instance, it can participate in multicomponent reactions (MCRs), which are robust tools for the rapid synthesis of complex, small molecule libraries for use in drug discovery and development .

Mechanism of Action

While the specific mechanism of action for 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is not explicitly mentioned in the search results, imidazo[1,2-a]pyridine analogues have been studied for their significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

The safety information available for 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and calling a poison center or doctor if you feel unwell .

Future Directions

The future directions for research on 3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde could involve further exploration of its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of diseases such as tuberculosis . Additionally, further studies could focus on the synthesis of new derivatives and the investigation of their properties .

properties

IUPAC Name

3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIXDULAOFEVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356192
Record name 3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

CAS RN

497058-00-1
Record name 3-chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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